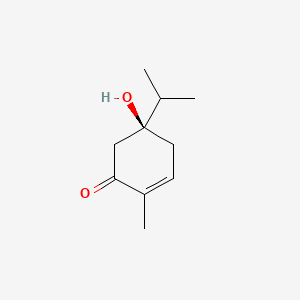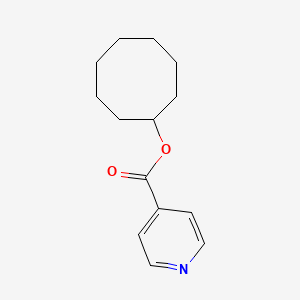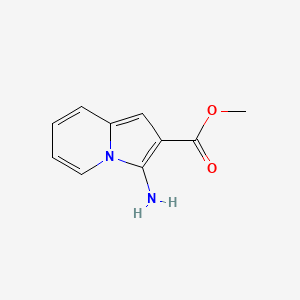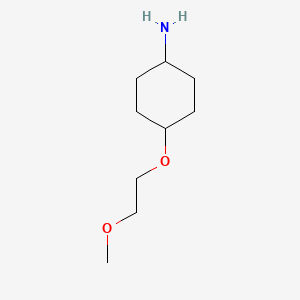![molecular formula C12H11N3O3 B574594 6-Hydroxy-7,8,9,10-tetrahydro-6h-[1,2,5]oxadiazolo[4,3-c]carbazol-3-ium-3-olate CAS No. 164356-03-0](/img/structure/B574594.png)
6-Hydroxy-7,8,9,10-tetrahydro-6h-[1,2,5]oxadiazolo[4,3-c]carbazol-3-ium-3-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-7,8,9,10-tetrahydro-6h-[1,2,5]oxadiazolo[4,3-c]carbazol-3-ium-3-olate is a complex organic compound with a unique structure that includes an oxadiazole ring fused to a carbazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-7,8,9,10-tetrahydro-6h-[1,2,5]oxadiazolo[4,3-c]carbazol-3-ium-3-olate typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated systems to monitor and control the reaction parameters .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-7,8,9,10-tetrahydro-6h-[1,2,5]oxadiazolo[4,3-c]carbazol-3-ium-3-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or the carbazole moiety.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
6-Hydroxy-7,8,9,10-tetrahydro-6h-[1,2,5]oxadiazolo[4,3-c]carbazol-3-ium-3-olate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Hydroxy-7,8,9,10-tetrahydro-6h-[1,2,5]oxadiazolo[4,3-c]carbazol-3-ium-3-olate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole and carbazole derivatives, such as:
- 6-Hydroxy-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole-4-sulfonate
- 6-Hydroxy-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole-4-sulfonic acid
Uniqueness
What sets 6-Hydroxy-7,8,9,10-tetrahydro-6h-[1,2,5]oxadiazolo[4,3-c]carbazol-3-ium-3-olate apart is its unique combination of the oxadiazole ring and carbazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-hydroxy-6-oxido-7,8,9,10-tetrahydro-[1,2,5]oxadiazolo[3,4-c]carbazol-6-ium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c16-14-8-4-2-1-3-7(8)11-9(14)5-6-10-12(11)13-18-15(10)17/h5-6,17H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCKKUNFESISYPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=[N+](C3=CC=C4C(=NON4O)C3=C2C1)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30715832 |
Source


|
| Record name | 6-Oxo-7,8,9,10-tetrahydro-3H-6lambda~5~-[1,2,5]oxadiazolo[3,4-c]carbazol-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30715832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164356-03-0 |
Source


|
| Record name | 6-Oxo-7,8,9,10-tetrahydro-3H-6lambda~5~-[1,2,5]oxadiazolo[3,4-c]carbazol-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30715832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[Methoxy(3-pyridinyl)methyl]-5,7-dimethyl-2-(methylamino)-1,3-benzothiazol-6-ol](/img/structure/B574518.png)



![ethyl 2-[(1R)-1,2-dihydroxyethyl]-1,3-thiazole-4-carboxylate](/img/structure/B574529.png)
![1h-Pyrimido[4,5-c][1,2,6]oxadiazine](/img/structure/B574530.png)


